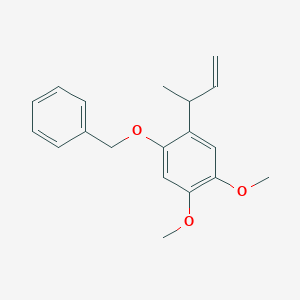
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of methoxy groups, a propenyl group, and a phenylmethoxy group attached to a benzene ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the alkylation of a benzene derivative with appropriate alkyl halides in the presence of a strong base. The reaction conditions typically include:
Reagents: Alkyl halides, strong bases (e.g., sodium hydride or potassium tert-butoxide)
Solvents: Polar aprotic solvents (e.g., dimethyl sulfoxide or tetrahydrofuran)
Temperature: Elevated temperatures (e.g., 60-80°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- may involve large-scale alkylation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
類似化合物との比較
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: can be compared with other similar compounds, such as:
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-: Lacks the phenylmethoxy group, resulting in different chemical properties.
Benzene, 1,2-dimethoxy-5-(phenylmethoxy)-: Lacks the propenyl group, affecting its reactivity and applications.
Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(methoxy)-: Contains a methoxy group instead of a phenylmethoxy group, leading to variations in its chemical behavior.
The uniqueness of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
302324-78-3 |
|---|---|
分子式 |
C19H22O3 |
分子量 |
298.4 g/mol |
IUPAC名 |
1-but-3-en-2-yl-4,5-dimethoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C19H22O3/c1-5-14(2)16-11-18(20-3)19(21-4)12-17(16)22-13-15-9-7-6-8-10-15/h5-12,14H,1,13H2,2-4H3 |
InChIキー |
BAALSQIHRYZFQH-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
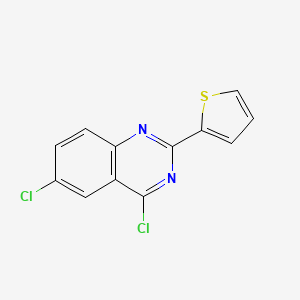
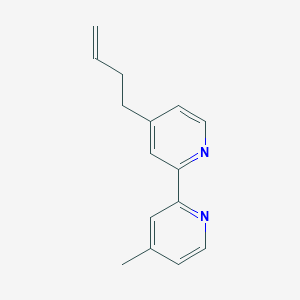
![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
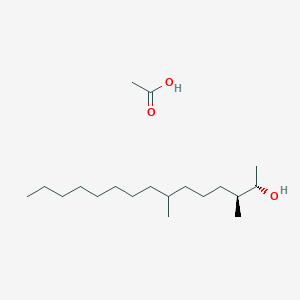

![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
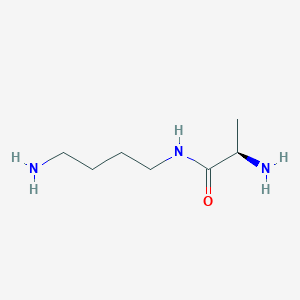
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
methylene]-](/img/structure/B14254214.png)
